molecular formula C27H24N6 B11937631 3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine

3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine

Cat. No.: B11937631
M. Wt: 432.5 g/mol
InChI Key: BQQWMXUYUQDOGR-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Core: Starting with o-phenylenediamine and reacting it with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.

    Formation of Pyrroloquinoxaline Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-nitroaniline and a suitable aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the benzimidazole and pyrroloquinoxaline cores with the phenylpropyl side chain using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of high-throughput screening for reaction conditions, use of continuous flow reactors, and employing green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrroloquinoxaline rings.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential as an anticancer or antimicrobial agent.

Industry

    Dyes and Pigments: Used in the synthesis of complex dyes and pigments.

    Polymers: Potential monomer for the synthesis of high-performance polymers.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole.

    Pyrroloquinoxaline Derivatives: Compounds like pyrroloquinoxaline quinones.

Uniqueness

The uniqueness of 3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine lies in its complex structure, which combines multiple pharmacophores into a single molecule

Properties

Molecular Formula

C27H24N6

Molecular Weight

432.5 g/mol

IUPAC Name

3-(1-methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C27H24N6/c1-32-22-16-8-7-15-21(22)31-26(32)23-24-27(30-20-14-6-5-13-19(20)29-24)33(25(23)28)17-9-12-18-10-3-2-4-11-18/h2-8,10-11,13-16H,9,12,17,28H2,1H3

InChI Key

BQQWMXUYUQDOGR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC5=CC=CC=C5N=C34)CCCC6=CC=CC=C6)N

Origin of Product

United States

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